1-(Boc-氨基)-3-(异丙基氨基)丙烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

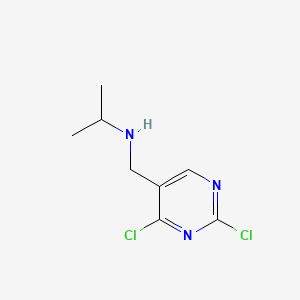

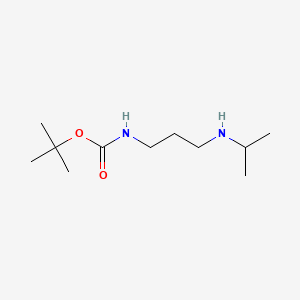

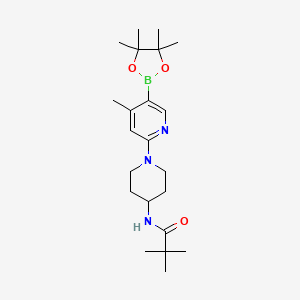

Boc-amino compounds are a type of organic compound where an amino group is protected by a tert-butoxycarbonyl (Boc) group . This Boc group is often used in peptide synthesis to prevent unwanted side reactions .

Synthesis Analysis

The synthesis of Boc-amino compounds often involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base . This results in the formation of a carbamate with the Boc group protecting the amine .Molecular Structure Analysis

The molecular structure of Boc-amino compounds consists of an amino group that is protected by a Boc group. The Boc group consists of a carbonyl group bonded to an oxygen, which is in turn bonded to a tert-butyl group .Chemical Reactions Analysis

One of the key reactions involving Boc-amino compounds is the removal of the Boc group, a process known as deprotection. This can be achieved using a strong acid such as trifluoracetic acid (TFA), and results in the formation of CO2 and a free amine .科学研究应用

微生物生产中的下游处理

Zhi-Long Xiu和A. Zeng(2008年)的研究讨论了生物产生的二醇的下游处理,这与化学生产中的分离和纯化过程相关。这可能间接涉及到处理或合成复杂化合物如1-(Boc-氨基)-3-(异丙基氨基)丙烷,强调了工业化学生产中高效回收和纯化技术的重要性(Zhi-Long Xiu & A. Zeng, 2008)。

光催化应用

Zilin Ni等人(2016年)对(BiO)2CO3基光催化剂的研究突出了改性策略以增强可见光驱动的光催化性能。这项工作展示了材料科学在光下增强化学反应中的创新应用,这可能与光催化中涉及1-(Boc-氨基)-3-(异丙基氨基)丙烷的反应相关,或作为需要光激活的合成途径的一部分(Zilin Ni et al., 2016)。

甘油氢解制备1,3-丙二醇

Alisson Dias da Silva Ruy等人(2020年)关于甘油氢解制备1,3-丙二醇的催化剂的综述提供了从可再生资源生产有价值化学品的化学途径和市场考虑方面的见解。虽然不直接涉及1-(Boc-氨基)-3-(异丙基氨基)丙烷,但这项研究背景对于理解更广泛的化学过程以及催化剂对效率和选择性的影响是有价值的(Alisson Dias da Silva Ruy et al., 2020)。

作用机制

Target of Action

The primary target of the compound “1-(Boc-amino)-3-(isopropylamino)propane” is the amino group in organic compounds . The compound acts as a protecting group for amines, which are strong nucleophiles and bases . This protection allows for transformations of other functional groups without interference from the amino group .

Mode of Action

The compound interacts with its targets by converting the amino group into a carbamate . This is achieved through a process known as Boc protection , where the tert-butyloxycarbonyl (t-Boc or simply Boc) group is added to the amino group . The Boc group is a better option than other derivatives due to the stability of the more substituted tert-butyl carbocation, which is cleaved when the Boc protecting group is removed .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the Boc protection and deprotection of amines . The addition of the Boc group to the amine forms a carbamate protecting group . The removal of the Boc group is achieved with a strong acid such as trifluoracetic acid (TFA), resulting in the cleavage of the tert-butyl group .

Pharmacokinetics

The boc protection and deprotection processes are typically very easy and efficient , suggesting that the compound could have good bioavailability.

Result of Action

The result of the compound’s action is the protection of the amino group , allowing for transformations of other functional groups without interference . After the transformations are complete, the Boc group can be removed, restoring the original amino group .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH. For example, the removal of the Boc group is achieved with a strong acid , suggesting that an acidic environment would facilitate this process. Additionally, high temperatures have been shown to effectively deprotect Boc amino acids and peptides .

安全和危害

属性

IUPAC Name |

tert-butyl N-[3-(propan-2-ylamino)propyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O2/c1-9(2)12-7-6-8-13-10(14)15-11(3,4)5/h9,12H,6-8H2,1-5H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFFZEOKALAZPET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCNC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B578226.png)

![tert-Butyl N-[4-(3-cyanopyridin-2-yl)phenyl]carbamate](/img/structure/B578234.png)